molecular formula C14H15BrN4O4S B14928924 7-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B14928924
M. Wt: 415.26 g/mol
InChI Key: XJQLZPXHHYWRPR-UHFFFAOYSA-N
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Description

7-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound that features a unique combination of pyrazole and azabicyclo[420]oct-2-ene structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps. One common approach is the cyclization of a suitable precursor containing the pyrazole and azabicyclo[4.2.0]oct-2-ene moieties. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

7-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

7-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
  • 1,3,5-trisubstituted pyrazoles
  • Various imidazole derivatives

Uniqueness

What sets 7-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid apart is its combination of pyrazole and azabicyclo[4.2.0]oct-2-ene structures, which confer unique chemical and biological properties.

Properties

Molecular Formula

C14H15BrN4O4S

Molecular Weight

415.26 g/mol

IUPAC Name

7-[(4-bromo-1,5-dimethylpyrazole-3-carbonyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H15BrN4O4S/c1-5-4-24-13-9(12(21)19(13)10(5)14(22)23)16-11(20)8-7(15)6(2)18(3)17-8/h9,13H,4H2,1-3H3,(H,16,20)(H,22,23)

InChI Key

XJQLZPXHHYWRPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C3=NN(C(=C3Br)C)C)SC1)C(=O)O

Origin of Product

United States

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